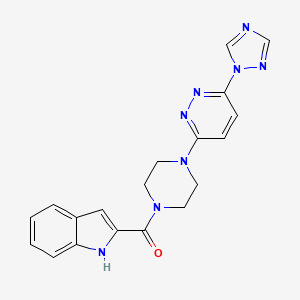
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modes of Action in Herbicides
Research on pyridazinone derivatives, such as those related to the compound , has been conducted to understand their modes of action as herbicides. One study explored the inhibitory effects of substituted pyridazinone compounds on photosynthesis and the Hill reaction in barley, linking these mechanisms to phytotoxicity. This research provides a basis for developing new herbicides with specific biological properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development (Hilton et al., 1969).
Synthetic Methodologies and Novel Compounds
Another area of research focuses on the synthesis of novel pyridazinone and related derivatives through various chemical reactions. For instance, the condensation of pyridazinone compounds with aromatic aldehydes has led to the creation of new styryl derivatives, illustrating the versatility of these compounds in synthesizing diverse molecular structures with potential biological activities (El-Gaby et al., 2003).
Pharmacophore Design for Antagonists
Research into the design and biological evaluation of compounds with pyridazinone moieties has also been conducted to identify potential alpha(1)-adrenoceptor antagonists. This involves the modification of existing drug structures, such as trazodone, to improve affinity and selectivity towards specific receptors, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Betti et al., 2002).
Antimicrobial and Antifungal Applications
Pyridazinone derivatives have also been evaluated for their antimicrobial and antifungal activities. Synthesis of new compounds and testing their efficacy against various microbial strains have revealed that certain pyridazinone derivatives possess significant antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).
Mecanismo De Acción
Target of Action
It’s known that both indole and triazole derivatives can bind with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that indole and triazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that indole and triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
Compounds containing 1,2,4-triazole rings have been shown to exhibit a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities . The presence of the 1,2,4-triazole ring in this compound suggests that it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.
Cellular Effects
Some compounds containing 1,2,4-triazole rings have been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(16-11-14-3-1-2-4-15(14)22-16)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-20-12-21-27/h1-6,11-13,22H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMLDIMNLKTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
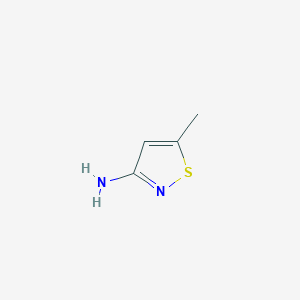
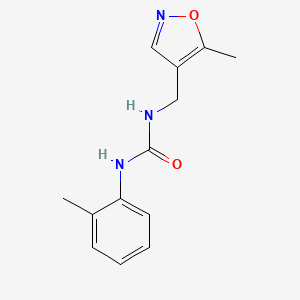

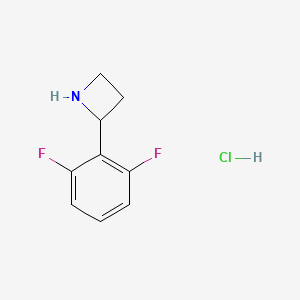
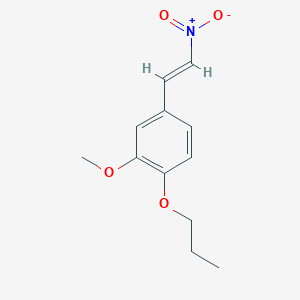
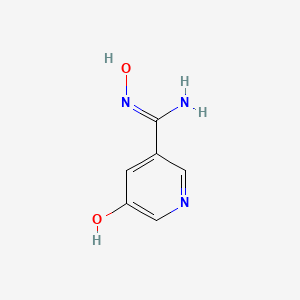
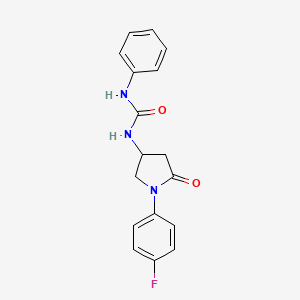

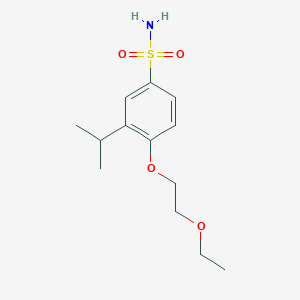


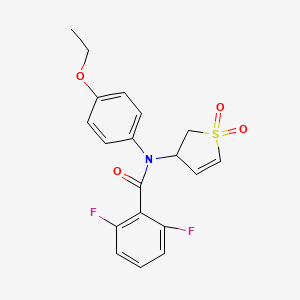
![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)

